molecular formula C23H27ClFNO2 B12423260 3-Ethyl Haloperidol-d4

3-Ethyl Haloperidol-d4

Cat. No.: B12423260
M. Wt: 407.9 g/mol
InChI Key: QITPBBUJMSLKPO-YKVCKAMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl Haloperidol-d4: is a deuterated derivative of 3-Ethyl Haloperidol, a compound used primarily in research settings. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in various analytical and pharmacokinetic studies. The molecular formula of this compound is C23H23D4ClFNO2, and it has a molecular weight of 407.94 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl Haloperidol-d4 involves the introduction of deuterium atoms into the 3-Ethyl Haloperidol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using techniques such as chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl Haloperidol-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: 3-Ethyl Haloperidol-d4 is used as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms allows for precise quantification and identification of the compound in complex mixtures .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of haloperidol derivatives. The deuterium atoms provide a unique tracer that can be detected in biological samples, allowing researchers to track the compound’s distribution and breakdown in the body .

Medicine: While not used therapeutically, this compound is valuable in preclinical studies to understand the behavior of haloperidol and its derivatives. This information can inform the development of new antipsychotic drugs with improved efficacy and safety profiles .

Industry: In the pharmaceutical industry, this compound is used in quality control and formulation studies. Its stable isotopic composition makes it an ideal internal standard for various analytical methods .

Mechanism of Action

3-Ethyl Haloperidol-d4, like its non-deuterated counterpart, exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor. This action inhibits dopamine-mediated neurotransmission in the brain, which is thought to be responsible for its antipsychotic effects. The deuterium atoms do not significantly alter the compound’s pharmacological activity but provide a means to study its pharmacokinetics and metabolism more accurately .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and pharmacokinetic studies. This isotopic labeling allows for more precise tracking and quantification in various research applications, making it a valuable tool in both academic and industrial settings .

Properties

Molecular Formula

C23H27ClFNO2

Molecular Weight

407.9 g/mol

IUPAC Name

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one

InChI

InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D

InChI Key

QITPBBUJMSLKPO-YKVCKAMESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC(=C(C=C3)F)CC)O)[2H])[2H])Cl)[2H]

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F

Origin of Product

United States

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